molecular formula C34H46O8 B14381498 Dipropyl 2,3,6,7-tetrapropoxyanthracene-9,10-dicarboxylate CAS No. 89927-47-9

Dipropyl 2,3,6,7-tetrapropoxyanthracene-9,10-dicarboxylate

Cat. No.: B14381498
CAS No.: 89927-47-9
M. Wt: 582.7 g/mol
InChI Key: KQQJPULYRSVXKU-UHFFFAOYSA-N
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Description

Dipropyl 2,3,6,7-tetrapropoxyanthracene-9,10-dicarboxylate is a complex organic compound belonging to the anthracene family. This compound is characterized by its unique structure, which includes multiple propoxy groups attached to an anthracene core. The presence of these propoxy groups significantly influences its chemical and physical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipropyl 2,3,6,7-tetrapropoxyanthracene-9,10-dicarboxylate typically involves the alkylation of anthracene derivatives. One common method includes the reaction of 2,3,6,7-tetrapropoxyanthracene with dipropyl carbonate in the presence of a strong base such as sodium hydride. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Dipropyl 2,3,6,7-tetrapropoxyanthracene-9,10-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: The propoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents to facilitate the reaction.

Major Products Formed

Scientific Research Applications

Dipropyl 2,3,6,7-tetrapropoxyanthracene-9,10-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of dipropyl 2,3,6,7-tetrapropoxyanthracene-9,10-dicarboxylate involves its interaction with specific molecular targets. The propoxy groups enhance its solubility and facilitate its interaction with biological membranes. The compound can undergo redox reactions, influencing cellular processes and pathways. Its ability to form stable radicals also contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,3,6,7-Tetrapropoxyanthracene: Similar in structure but lacks the dicarboxylate groups.

    2,6-Dipropoxyanthracene: Contains fewer propoxy groups, leading to different chemical properties.

    9,10-Anthraquinone: An oxidized form of anthracene with distinct properties.

Uniqueness

Dipropyl 2,3,6,7-tetrapropoxyanthracene-9,10-dicarboxylate is unique due to the presence of both propoxy and dicarboxylate groups. This combination imparts specific solubility, reactivity, and biological activity that distinguishes it from other anthracene derivatives.

Properties

CAS No.

89927-47-9

Molecular Formula

C34H46O8

Molecular Weight

582.7 g/mol

IUPAC Name

dipropyl 2,3,6,7-tetrapropoxyanthracene-9,10-dicarboxylate

InChI

InChI=1S/C34H46O8/c1-7-13-37-27-19-23-24(20-28(27)38-14-8-2)32(34(36)42-18-12-6)26-22-30(40-16-10-4)29(39-15-9-3)21-25(26)31(23)33(35)41-17-11-5/h19-22H,7-18H2,1-6H3

InChI Key

KQQJPULYRSVXKU-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC2=C(C3=CC(=C(C=C3C(=C2C=C1OCCC)C(=O)OCCC)OCCC)OCCC)C(=O)OCCC

Origin of Product

United States

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